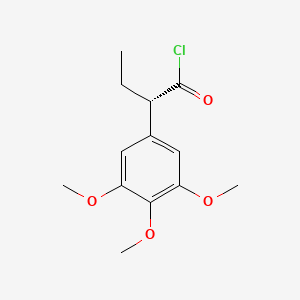
2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one is an organic compound with the molecular formula C11H11F3O It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one typically involves the reaction of 3-propylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-propylbenzoic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(3-propylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the propyl group.
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a propyl group.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains additional chlorine atoms on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications compared to similar compounds.
属性
CAS 编号 |
268557-42-2 |
|---|---|
分子式 |
C11H11F3O |
分子量 |
216.20 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H11F3O/c1-2-4-8-5-3-6-9(7-8)10(15)11(12,13)14/h3,5-7H,2,4H2,1H3 |
InChI 键 |
YKFSKJSZKRAHKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)








![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)



